molecular formula C5H6N2O5 B131459 Orotic acid monohydrate CAS No. 50887-69-9

Orotic acid monohydrate

Cat. No. B131459
CAS RN: 50887-69-9
M. Wt: 174.11 g/mol
InChI Key: YXUZGLGRBBHYFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Orotic acid monohydrate, also known as Vitamin B13, is a compound with significant biological importance, often recognized for its role as an intermediate in the pyrimidine biosynthesis pathway. It has been studied extensively for its crystal structure, which has been determined using X-ray diffraction methods. The crystals are triclinic with specific cell dimensions and molecular dimensions resembling that of uracil. The molecules are arranged in layers and linked through hydrogen bonds, forming a sheet-like structure .

Synthesis Analysis

The synthesis of orotic acid derivatives and complexes has been a subject of interest in various studies. For instance, the synthesis of a complex iron(III) compound using orotic acid resulted in a structurally and magnetically interesting complex, presenting novel metal-binding modes of the orotate ligand . Additionally, lanthanide complexes have been constructed from orotic acid, yielding structures with different dimensional frameworks, from one-dimensional chains to three-dimensional frameworks with ladder-like chains .

Molecular Structure Analysis

The molecular structure of orotic acid monohydrate has been analyzed through various spectroscopic methods. In aqueous solutions, orotic acid can exist in several ionic and tautomeric forms, with the diketo tautomers being the dominant structural forms. The anti conformation is preferable for neutral molecules, and the orotic dianion exists in two tautomeric forms . The structural properties and phase stability of orotic acid crystal forms have also been investigated, revealing the highly stable nature of the monohydrate form and the occurrence of disorder in the anhydrous form upon dehydration .

Chemical Reactions Analysis

Orotic acid participates in various chemical reactions, particularly as a nucleating agent to enhance crystallinity and crystallization kinetics in polymers. Its effectiveness in both monohydrated and anhydrous forms has been compared, with the anhydrous form showing a more significant increase in overall polymer crystallinity and faster crystallization rate . Orotic acid also forms complexes with metal ions, such as uranyl, vanadyl, and zirconyl, which have been synthesized and characterized for their potential antibacterial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of orotic acid have been explored in different contexts. Its role in water solution has been studied through DFT and NMR spectroscopy, providing insights into its structural forms and solute-solvent interactions . The determination of orotic acid in biological fluids and tissues has been improved through colorimetric assays and chromatographic procedures, which help in understanding its biological functions and interactions . Moreover, the link between dietary orotate and various health conditions, such as fatty liver and hyperbilirubinemia, has been discussed, highlighting the multifaceted nature of orotic acid beyond its role in pyrimidine synthesis .

Scientific Research Applications

Crystal Structure Analysis

Orotic acid monohydrate (Vitamin B13) has been extensively studied for its crystal structure. Takusagawa and Shimada (1973) found that its crystals are triclinic with specific cell dimensions and space group, and the molecules are arranged in layers linked through hydrogen bonds (Takusagawa & Shimada, 1973).

Application in Polymer Science

Tsui and Frank (2014) demonstrated the use of orotic acid as a nucleating agent to enhance the crystallinity and crystallization kinetics of poly(hydroxybutyrate-co-hydroxyvalerate), which addresses embrittlement and reduces solidification time (Tsui & Frank, 2014).

Structural Properties and Phase Stability

Braun et al. (2016) investigated the (de)hydration/desolvation behavior of orotic acid, aiming to understand the structural features of anhydrous orotic acid through a combination of experimental and computational techniques (Braun et al., 2016).

Spectroscopic Studies in Solution

Kubica and Gryff-Keller (2015) conducted a DFT and 13C^{13}C NMR spectroscopic study of orotic acid in water solutions, revealing that in these solutions, the diketo tautomers are the dominant structural forms of this acid and its anions (Kubica & Gryff-Keller, 2015).

Role in Polymer Nucleation

Song et al. (2017) explored the role of bound water of orotic acid in polymer nucleation, specifically its effects on the crystallization of poly(L-lactic acid) (Song et al., 2017).

Stem Cell Proliferation

Syed et al. (2020) synthesized N-arylhydrazone derivatives of orotic acid and evaluated their potential as stimulators of human mesenchymal stem cells. Some derivatives showed significant effects on the proliferation rate (Syed et al., 2020).

Improving Mechanical Properties of Polymers

Vogel et al. (2015) used orotic acid as a non-toxic nucleating agent for isotactic polypropylene, aiming to improve its mechanical properties, particularly in melt spinning processes (Vogel et al., 2015).

Nucleic Acid Biosynthesis Research

Joussaume and Bourdu (1966) utilized orotic acid in investigating nucleic acid biosynthesis, particularly its conversion into pyrimidine nucleotides by chloroplasts (Joussaume & Bourdu, 1966).

Safety And Hazards

OA should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided . Formation of dust and aerosols should be avoided .

Future Directions

The synthesis of orotic acid derivatives and their effects on stem cell proliferation have been studied . The potential of these derivatives as stimulators of human mesenchymal stem cells has been evaluated . Future research could focus on further exploring these potentials.

properties

IUPAC Name

2,4-dioxo-1H-pyrimidine-6-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4.H2O/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUZGLGRBBHYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301035192
Record name 1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic acid monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301035192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS]
Record name Orotic acid monohydrate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21400
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Orotic acid monohydrate

CAS RN

50887-69-9
Record name 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50887-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orotic acid monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050887699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic acid monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301035192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, hydrate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.606
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OROTIC ACID MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91532S02AO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Orotic acid monohydrate
Reactant of Route 2
Orotic acid monohydrate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Orotic acid monohydrate
Reactant of Route 4
Orotic acid monohydrate
Reactant of Route 5
Orotic acid monohydrate
Reactant of Route 6
Orotic acid monohydrate

Citations

For This Compound
172
Citations
G Portalone - Acta Crystallographica Section E: Structure Reports …, 2008 - scripts.iucr.org
The crystal structure of the title compound, which is also known as vitamin B13 (systematic name: 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid monohydrate), C5H4N2O4·…
Number of citations: 22 scripts.iucr.org
F Takusagawa, A Shimada - Bulletin of the Chemical Society of Japan, 1973 - journal.csj.jp
… However, in the case of the orotic acid monohydrate, each oxygen atom of the uracil group is hydrogen-bonded to one nitrogen atom of each of two different molecules. In uracil and …
Number of citations: 61 www.journal.csj.jp
DE Braun, KP Nartowski, YZ Khimyak… - Molecular …, 2016 - ACS Publications
Orotic acid (OTA) is reported to exist in the anhydrous (AH), monohydrate (Hy1), and dimethyl sulfoxide monosolvate (S DMSO ) forms. In this study we investigate the (de)hydration/…
Number of citations: 36 pubs.acs.org
BW Langley - The Yale Journal of Biology and Medicine, 1954 - ncbi.nlm.nih.gov
… After condensation with ethylchloroacetate the product was hydrolyzed to give DL-aspartic acid-a-C1402H and this was converted into orotic acid monohydrate via DL-ureidosuccinic …
Number of citations: 2 www.ncbi.nlm.nih.gov
A Tsui, CW Frank - Polymer, 2014 - Elsevier
… Orotic acid monohydrate (OA-m) of 98% purity (Acros Organics) and anhydrous orotic acid (OA-a) of 98% purity (Acros Organics) were used as nucleating agents in solvent-cast films. …
Number of citations: 18 www.sciencedirect.com
R Kumari - Biotech Today: An International Journal of Biological …, 2017 - indianjournals.com
… It has been found that the compound, ie, orotic acid monohydrate at molar concentration 5.0 … –5M and onwards concentration of orotic acid monohydrate under trial inhibits and retards …
Number of citations: 0 www.indianjournals.com
AC Pöppler, D Walker, SP Brown - CrystEngComm, 2017 - pubs.rsc.org
… In the present study, orotic acid monohydrate as well as the corresponding lithium and magnesium orotate hydrates (Scheme 1) are analysed by a combination of solid-state NMR …
Number of citations: 9 pubs.rsc.org
B Lin, Y Liu, MW Wang, Y Wang, S Du… - Crystal Growth & …, 2021 - ACS Publications
Multicomponent crystal forms for drugs with poor solubility, such as orotic acid (OA), can potentially promote dissolution behavior and bioavailability. Herein an affinity prediction was …
Number of citations: 18 pubs.acs.org
NO Christensen, A Tovborg Jensen… - … Journal of Urology …, 1983 - Taylor & Francis
… Orotic acid monohydrate was obtained from Sigma Chemical Corporation. … The isolated free orotic acid monohydrate gave correct elementary analysis (Found: 33.83% C; 3.32% H; …
Number of citations: 4 www.tandfonline.com
Z Zheng, F Zeng, Y Zhi, L Zhu - Journal of Applied Spectroscopy, 2022 - Springer
… of orotic acid monohydrate have not been reported. Herein, we report the room temperature (RT) THz absorption spectrum of orotic acid monohydrate … of orotic acid monohydrate and its …
Number of citations: 3 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.